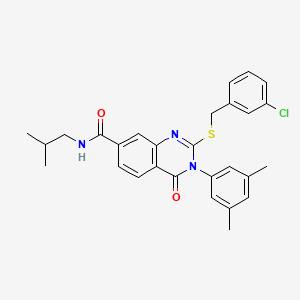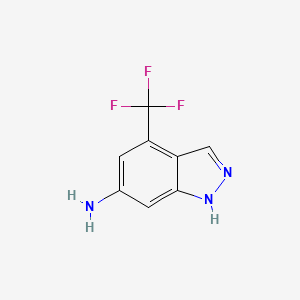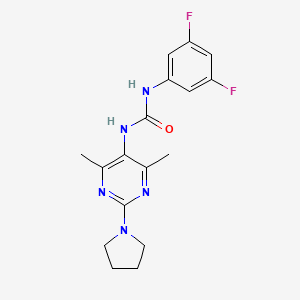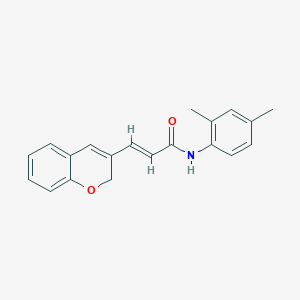![molecular formula C24H17F2N3 B2515698 1-(3,4-dimetilfenil)-7,8-difluoro-3-fenil-1H-pirazolo[4,3-c]quinolina CAS No. 901248-27-9](/img/structure/B2515698.png)
1-(3,4-dimetilfenil)-7,8-difluoro-3-fenil-1H-pirazolo[4,3-c]quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and fluorescence-based sensing. Pyrazoloquinoline derivatives exhibit a range of photophysical properties that make them suitable for use as molecular sensors, light-emitting devices, and in the development of molecular logic switches .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves strategies such as aryl sulfenylation, benzannulation, and reactions with various aldehydes and ketones. For instance, a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot approach has been described for constructing pyrazoloquinoline thioether derivatives, which demonstrates the versatility and adaptability of the synthetic methods for this class of compounds . Additionally, the reaction of amino-pyrazoles with dimedone and benzaldehydes has been reported to yield tricyclic pyrazoloquinoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by a planar aromatic core, which can be substituted with various functional groups. The presence of substituents such as phenyl or trifluoromethyl groups can induce twists in the molecule relative to the planar core, affecting the electronic properties and interactions of the compound . The planarity of the core is crucial for the photophysical properties, as it facilitates π-π* transitions that are responsible for the absorption and fluorescence characteristics of these molecules .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a variety of chemical reactions, including protonation, which can lead to reversible quenching of fluorescence. This property is particularly interesting for the development of pH-sensitive fluorescent probes. The quenching process is influenced by the presence of protic acids and can be analyzed using steady-state and transient fluorescence spectra . Furthermore, the derivatives can be modified through reactions such as Suzuki coupling and controlled oxidation, which allows for the introduction of additional functional groups and the exploration of structure-activity relationships .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The absorption spectra of these compounds are characterized by strong absorption bands in the UV-visible range, which are influenced by the nature of the substituents and the solvent environment. The solvent effect on the absorption spectra is generally small, indicating that the intrinsic electronic properties of the molecule play a significant role in its photophysical behavior . The fluorescence properties, including solvatochromism, acidochromism, and solid-state fluorescence, are also notable features of these compounds, which can be tailored for specific applications by modifying the molecular structure .
Aplicaciones Científicas De Investigación
- Los derivados de quinazolina, incluido el compuesto en cuestión, se han estudiado por su potencial como agentes anticancerígenos, inhibidores de quinasas y fármacos antiinflamatorios .
Química Medicinal y Desarrollo de Fármacos
Catálisis y Complejos de Metales de Transición
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-17(10-15(14)2)29-24-18-11-20(25)21(26)12-22(18)27-13-19(24)23(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQVQKRYATKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)
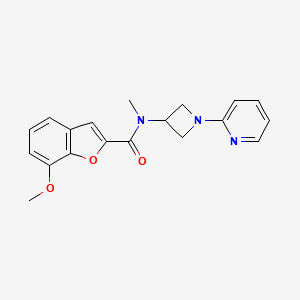


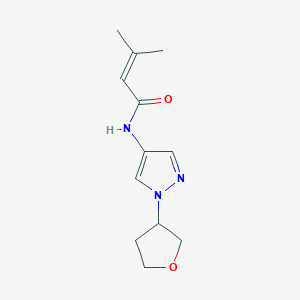
![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)
